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Compound of Interest

Compound Name: Aeruginosin B

Cat. No.: B1666624

Introduction

Aeruginosins are a diverse family of linear tetrapeptides produced by cyanobacteria, renowned
for their potent inhibitory activity against serine proteases like trypsin and thrombin.[1] This
bioactivity makes them compelling targets for drug discovery and development. The structural
backbone of a typical aeruginosin is comprised of a variable N-terminal hydroxy- or phenyllactic
acid derivative, a hydrophobic amino acid, a central and characteristic 2-carboxy-6-hydroxy-
octahydroindole (Choi) moiety, and a C-terminal arginine derivative.[1]

The structural complexity, including multiple stereocenters and the frequent occurrence of
rotational isomers (rotamers), makes the complete structural elucidation of these natural
products a significant challenge.[2] Nuclear Magnetic Resonance (NMR) spectroscopy,
particularly a suite of two-dimensional (2D) experiments, stands as the cornerstone technique
for unambiguously determining their intricate molecular architecture.[3]

This technical guide details the comprehensive process of elucidating the structure of an
aeruginosin using modern NMR spectroscopy. While the user requested information on
"Aeruginosin B," this name can refer to several variants (e.g., Aeruginosin 98B, 298B). To
provide a concrete and thorough example, this guide will use the fully characterized
Aeruginosin KT688 as a representative model, for which a complete, high-quality NMR dataset
has been published. The methodologies described are universally applicable to the entire
aeruginosin class.
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Experimental Protocols

A rigorous and systematic application of NMR experiments is essential for successful structure
determination. The process begins with sample purification and preparation, followed by a
series of 1D and 2D NMR acquisitions.

1. Isolation and Sample Preparation

Isolation: The target aeruginosin is typically isolated from a cyanobacterial biomass extract
(e.g., Microcystis aeruginosa) using a multi-step chromatographic process. This often
involves initial separation by flash chromatography on a reversed-phase C18 column,
followed by size-exclusion chromatography (e.g., Sephadex LH-20), and final purification
using reversed-phase High-Performance Liquid Chromatography (HPLC) to yield the pure
compound.[2]

Sample Preparation: For NMR analysis, a small quantity (typically 1-5 mg) of the purified
aeruginosin is dissolved in approximately 0.5 mL of a deuterated solvent. Dimethy! sulfoxide-
de (DMSO-ds) is a common choice for these peptides due to its excellent solubilizing power.
The solution is then transferred to a standard 5 mm NMR tube.

. NMR Data Acquisition

All spectra are acquired on high-field NMR spectrometers (e.g., 500 MHz to 800 MHz) to
ensure adequate signal dispersion and sensitivity. The core set of experiments includes:

'H NMR (Proton): Provides initial information on the types and number of protons, their
chemical environment, and scalar couplings.

13C NMR (Carbon): Shows the signals for all carbon atoms in the molecule, distinguishing
between sp3, sp?, and sp hybridized carbons.

2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other,
typically through two or three bonds (*H-'H spin systems). This is fundamental for tracing out
the proton networks within each amino acid or structural residue.[2]

2D TOCSY (Total Correlation Spectroscopy): Extends upon COSY by revealing correlations
between all protons within a single, uninterrupted spin system. This is exceptionally useful for
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identifying complete amino acid residues from a single proton resonance.[]

e 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to its
attached carbon atom, providing a map of all C-H bonds.

e 2D HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most critical
experiments for sequencing. It reveals correlations between protons and carbons over longer
ranges (typically 2 to 3 bonds). These long-range correlations are used to connect the
individual structural fragments (e.g., linking the alpha-proton of one amino acid to the
carbonyl carbon of the adjacent residue).[2]

e 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear
Overhauser Effect Spectroscopy): These experiments identify protons that are close to each
other in space, regardless of whether they are connected through bonds. This information is
vital for determining the sequence of residues and establishing the relative stereochemistry
of the molecule.[2]

Data Presentation: NMR Assignment of Aeruginosin
KT688

The following tables summarize the complete *H and 3C NMR data for the major trans rotamer
of Aeruginosin KT688, as determined in DMSO-ds. This quantitative data forms the basis of the
structural argument.

Table 1: *H and 3C NMR Data for Aeruginosin KT688 in DMSO-de.[2]
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Position Residue oC (ppm) OH (ppm) !Vlultiplicity ¢
in Hz)

1 Hpla 173.2 - -

2 Hpla 72.3 3.99 dd (7.9, 3.2)

2-OH Hpla - 5.75 br m

3a Hpla 39.5 2.80 dd (13.7, 3.2)

3b Hpla 2.65 dd (13.7,7.9)

4 Hpla 128.4 - -

5,5' Hpla 130.3 7.03 d (8.5)

6, 6' Hpla 114.8 6.64 d (8.5)

7 Hpla 155.8 - -

1 Phe 171.5 - -

2-NH Phe - 8.21 d (8.6)

2 Phe 54.3 4.47 add (8.6, 8.5,
4.6)

3a Phe 36.9 3.03 dd (13.7, 4.6)

3b Phe 2.81 dd (13.7, 8.5)

4 Phe 138.3 - -

55 Phe 129.3 7.26 m

6, 6' Phe 128.1 7.26 m

7 Phe 126.3 7.18 m

1 Choi 169.0 - -

2 Choi 59.9 4.29 t(8.9)

3a Choi 30.6 1.88 m

3b Choi 1.15 m
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3a Choi 40.4 2.05 m
da Choi 24.3 1.62 m
4b Choi 1.34 m

5a Choi 28.5 1.83 m
5b Choi 1.04 m

6 Choi 70.9 4.35 brs
7a Choi 51.5 3.82 m
Tax Choi 33.7 1.74 m
7eq Choi 2.11 m

1-NH Agm - 8.16 t(5.7)
1 Agm 38.1 3.12 m
2 Agm 26.1 1.45 m

3 Agm 26.1 1.45 m

4 Agm 40.9 3.09 m
5 Agm 157.5 - -

Hpla = L-Hydroxyphenyllactic acid, Phe = D-Phenylalanine, Choi = L-2-Carboxy-6-hydroxy-
octahydroindole-6-sulfate, Agm = Agmatine

Table 2: Key 2D NMR Correlations for Sequencing Aeruginosin KT688.[2]
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Correlated to Correlated to Correlated to

From Proton(s
(s) Carbon(s) (HMBC) Proton(s) (COSY) Proton(s) (ROESY)

Hpla-3a, 3b; Hpla-2- Phe-2-NH, Hpla-3a,
Hpla-2 (3.99) Hpla-1, Hpla-3, Hpla-4
OH 3b,5,5'
Phe-2-NH (8.21) - Phe-2 Hpla-2, Hpla-2-OH
Hpla-1, Phe-1, Phe-3, Choi-7a, Choi-7eq,
Phe-2 (4.47) Phe-2-NH, Phe-3a, 3b
Phe-4 Phe-3a, 3b, 5, 5'
) Phe-1, Choi-1, Choi-3, ) Agm-1-NH, Choi-3a,
Choi-2 (4.29) ] Choi-3a, 3b
Choi-7a 3b, 7a, 7eq
Agm-1-NH (8.16) - Agm-1 Choi-2, Choi-7a

Structural Elucidation Workflow and Visualization

The process of assembling the structure from NMR data is a logical puzzle, moving from
identifying individual pieces to connecting them into the final molecule.

Step 1: Identification of Structural Fragments

Each of the four core residues (Hpla, Phe, Choi, Agm) is first identified as an independent spin

system.

e« COSY and TOCSY spectra are used to trace the connectivity between protons. For example,
starting from the Phe-2-NH proton at 8.21 ppm, COSY correlations lead to the a-proton (H-2)
at 4.47 ppm, which in turn couples to the [3-protons (H2-3) at 3.03 and 2.81 ppm. This
establishes the complete aliphatic proton network of the Phenylalanine residue.

» HSQC is then used to assign the corresponding carbon chemical shifts to each proton,
confirming the residue's identity.

Step 2: Sequencing the Peptide Backbone

The crucial step of linking the fragments together relies primarily on long-range HMBC and
through-space ROESY correlations.
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HMBC Correlations: These correlations across the peptide bonds are the definitive evidence
for the sequence. For Aeruginosin KT688, a key HMBC correlation is observed from the a-
proton of Phenylalanine (Phe-H-2, dH 4.47) to the carbonyl carbon of the preceding
Hydroxyphenyllactic acid residue (Hpla-C-1, 8C 173.2). Another critical link is the correlation
from the a-proton of the Choi residue (Choi-H-2, dH 4.29) to the carbonyl carbon of
Phenylalanine (Phe-C-1, 6C 171.5).

ROESY Correlations: These correlations confirm the sequence by showing spatial proximity.
For instance, a ROESY cross-peak between the amide proton of Phenylalanine (Phe-2-NH,
O0H 8.21) and the a-proton of Hpla (Hpla-H-2, dH 3.99) supports the Hpla-Phe linkage.[2]

Step 3: Stereochemistry and Rotamer Assignment

Relative Stereochemistry: The complex stereochemistry of the fused ring system in the Choi
residue is determined by a detailed analysis of ROESY correlations and proton-proton
coupling constants.

Absolute Stereochemistry: While NMR can define the relative arrangement of atoms,
determining the absolute configuration (D vs. L) of the chiral centers typically requires
additional methods. This is commonly achieved by acid hydrolysis of the peptide, followed by
derivatization with Marfey's reagent (L-FDAA) and analysis by chiral HPLC, which separates
the L- and D-amino acid derivatives.[2]

Cis/Trans Rotamers: Aeruginosins often exist as a mixture of cis and trans rotamers around
the peptide bond between the second and third residues (e.g., Phe-Choi). This manifests as
two distinct sets of signals in the NMR spectra. The major and minor forms can be identified,
and their conformation assigned, based on specific ROESY correlations. For example, in the
trans isomer, a ROESY correlation is typically observed between the a-proton of Phe (H-2)
and the protons on the C-7 side of the Choi ring (H-7a/H-7eq). In contrast, the cis isomer
would show a correlation between Phe H-2 and the Choi H-2 proton.[2]

Visualizing the Workflow and Connectivity

Graphviz diagrams provide a clear visual representation of the logical flow of the elucidation

process.
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Caption: Experimental workflow for Aeruginosin structure elucidation.

HMBC: Phe-H2 -> Hpla-C1
ROESY: Phe-NH -> Hpla-H2

HMBC: Choi-H2 -> Phe-C1
ROESY: Phe-H2 -> Choi-H7a

Hpla Fragment Phe Fragment Choi Fragment

HMBC: Agm-H1 -> Choi-C1
ROESY: Agm-NH -> Choi-H2 Agm Fragment
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Caption: Key 2D NMR correlations connecting the fragments of Aeruginosin.

Conclusion

The structural elucidation of complex natural products like Aeruginosin B variants is a
testament to the power of modern NMR spectroscopy. Through a systematic combination of 1D
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and 2D NMR experiments, researchers can piece together the molecular puzzle from the
atomic level up. The identification of individual spin systems via COSY and TOCSY, the
connection of these fragments through long-range HMBC correlations, and the determination of
sequence and stereochemistry using ROESY provide a web of interlocking data that leads to
an unambiguous structural assignment. This detailed structural knowledge is the critical first
step towards understanding the molecule's mechanism of action and unlocking its potential as
a therapeutic agent.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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